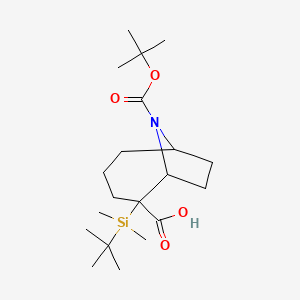
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione is an organic compound characterized by the presence of a triazene functional group and a methanethione moiety. This compound is notable for its unique chemical structure, which includes three phenyl groups attached to a triazene core. It is a pale yellow solid and is often used in various chemical reactions and applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenyltriazan-2-yl)(phenyl)methanethione typically involves the reaction of phenyldiazonium salts with aniline. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the triazene compound. The reaction can be represented as follows:
PhN2+Cl−+PhNH2→PhN=N-N(Ph)Ph+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce aniline derivatives.
Aplicaciones Científicas De Investigación
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,3-Diphenyltriazan-2-yl)(phenyl)methanethione involves its interaction with molecular targets through its triazene and methanethione groups. These interactions can lead to the formation of reactive intermediates that exert various biological and chemical effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyltriazene: A related compound with similar structural features but lacking the methanethione group.
Phenylmethanethione: Contains the methanethione moiety but lacks the triazene group.
Uniqueness
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione is unique due to the combination of the triazene and methanethione groups, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and biological applications.
Propiedades
| 116142-41-7 | |
Fórmula molecular |
C19H17N3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N,N-dianilinobenzenecarbothioamide |
InChI |
InChI=1S/C19H17N3S/c23-19(16-10-4-1-5-11-16)22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15,20-21H |
Clave InChI |
BKUJLXHFUUNVLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=S)N(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)
![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)

![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
